Pentyl 2-bromobutanoate
Description
Pentyl 2-bromobutanoate is an ester derivative of 2-bromobutanoic acid, featuring a pentyl group esterified at the carboxylic acid position. This compound is characterized by the presence of a bromine atom at the β-position (second carbon) of the butanoate chain, which significantly influences its chemical reactivity and physical properties.
Properties
CAS No. |
86711-75-3 |
|---|---|
Molecular Formula |
C9H17BrO2 |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
pentyl 2-bromobutanoate |
InChI |
InChI=1S/C9H17BrO2/c1-3-5-6-7-12-9(11)8(10)4-2/h8H,3-7H2,1-2H3 |
InChI Key |
TYNCRXMYKJONLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(CC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-bromobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-bromobutanoic acid and pentanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of 2-hydroxybutanoic acid derivatives.
Reduction: Formation of 2-bromobutanol.
Hydrolysis: Formation of 2-bromobutanoic acid and pentanol.
Scientific Research Applications
Pentyl 2-bromobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentyl 2-bromobutanoate involves its interaction with nucleophiles due to the presence of the bromine atom. The bromine atom makes the compound susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Non-Brominated Esters: Pentyl Acetate
Pentyl acetate, a structurally simpler ester, shares the pentyl alcohol moiety but lacks bromination. Key differences include:
- Volatility : Pentyl acetate exhibits medium volatility with a slower evaporation rate compared to butyl acetate .
- Solubility: It is miscible with organic solvents but practically insoluble in water, a trait common to non-polar esters .
- Reactivity : The absence of bromine reduces its electrophilicity, making it less reactive in substitution reactions.
| Property | Pentyl 2-Bromobutanoate* | Pentyl Acetate |
|---|---|---|
| Molecular Formula | C₉H₁₇BrO₂ | C₇H₁₄O₂ |
| Molecular Weight (g/mol) | 237.14 | 130.18 |
| Boiling Point (°C) | ~200–220 (estimated) | 149 |
| Water Solubility | Low (similar to esters) | Practically insoluble |
| Key Applications | Alkylation reactions | Solvent in coatings |
*Data inferred from structural analogs and brominated compound trends.
Brominated Esters: Isothis compound
Isothis compound (CAS 55-791-3) is a structural isomer of this compound, differing in the branching of the alcohol moiety. Branching reduces intermolecular forces, leading to:
- Lower Boiling Point : Compared to linear pentyl derivatives, isopentyl esters typically have reduced boiling points.
- Altered Reactivity : Steric hindrance from branching may slow nucleophilic substitution at the bromine site .
Bromoalkanes: 2-Bromobutane
2-Bromobutane, a simpler brominated hydrocarbon, shares the β-bromine motif but lacks the ester functional group. Key contrasts include:
- Reactivity: The absence of an ester group in 2-bromobutane limits its utility in condensation or hydrolysis reactions compared to this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
